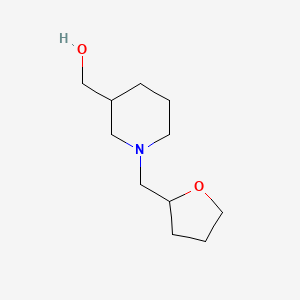

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(oxolan-2-ylmethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXRIWKDGVOJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CCCO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrahydrofuran-3-methanol Derivatives as Precursors

A key intermediate for the synthesis is the preparation of S-(+)-tetrahydrofuran-3-methanol, which can be achieved via a chiral resolution method involving camphorsulfonyl chloride derivatives. This method is well documented in patent CN104262301A and involves:

- Reacting D-(+)-10-camphorsulfonic acid with thionyl chloride to form D-(+)-10-camphor sulfonyl chloride.

- Reacting this sulfonyl chloride with racemic tetrahydrofuran-3-methanol to form tetrahydrofuran-3-methyl camphor sulphonate esters.

- Crystallization to achieve chiral resolution and isolation of S-(+)-tetrahydrofuran-3-methanol with high purity (>95%) and good yield (~68%).

This route offers a short, efficient synthesis with simple operation and high yield, overcoming the 50% yield limitation of classical chiral HPLC separation.

Purification and Characterization

Purification typically involves:

- Column chromatography using ethyl acetate and petroleum ether or similar solvent systems.

- Crystallization to obtain pure stereoisomers.

- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of D-(+)-10-camphor sulfonyl chloride | D-(+)-10-camphorsulfonic acid + SOCl2, reflux 2h at 50°C in methylene dichloride | - | Formation of sulfonyl chloride intermediate |

| 2 | Formation of tetrahydrofuran-3-methyl camphor sulphonate ester | (±)-tetrahydrofuran-3-methanol + sulfonyl chloride + triethylamine, 25°C, 6-24h | 89% (ester) | Followed by crystallization to isolate single enantiomer |

| 3 | Chiral resolution and isolation of S-(+)-tetrahydrofuran-3-methanol | Crystallization, dissociation with phenylcarbinol, 25°C, 24-36h | 68% (pure S-enantiomer) | High purity >95% |

| 4 | N-alkylation of piperidin-3-ylmethanol with tetrahydrofuran-2-ylmethyl electrophile | Base (e.g., NaH), tetrahydrofuran-2-ylmethyl halide, solvent (THF or hexane), room temp | Not explicitly reported | Standard alkylation procedure inferred |

Analytical and Research Insights

- The chiral resolution method using camphorsulfonyl chloride derivatives is a breakthrough for preparing optically pure tetrahydrofuran alcohol intermediates, which are critical for the final compound synthesis.

- The use of mild base and controlled temperature conditions during alkylation ensures minimal side reactions and high selectivity.

- Purification via column chromatography and crystallization is essential to achieve the desired stereochemical purity, which is crucial for biological activity in pharmaceutical applications.

- The compound is commercially available for research purposes, indicating established synthetic accessibility, although detailed synthetic protocols remain proprietary or unpublished.

Chemical Reactions Analysis

Types of Reactions

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Potential

Piperidine derivatives have also been explored for their anticancer activities. Studies have shown that related compounds can induce apoptosis in various cancer cell lines.

| Compound | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Related Piperidine Derivative | FaDu (hypopharyngeal tumor) | 10 |

| Related Piperidine Derivative | HeLa (cervical cancer) | 15 |

The mechanism of action is believed to involve the activation of caspase pathways leading to programmed cell death, indicating potential for therapeutic use in oncology.

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the structure–activity relationship (SAR) of tetrahydroisoquinoline derivatives, including piperidine compounds, demonstrated that modifications to the piperidine ring significantly affected biological activity. The research highlighted how substituents on the tetrahydrofuran moiety influenced receptor binding affinity and selectivity for opioid receptors .

Case Study 2: Synthesis and Evaluation of Derivatives

Another investigation synthesized various derivatives of piperidine compounds to evaluate their biological activities. The results indicated that specific modifications enhanced both potency and selectivity against cancer cell lines, suggesting a pathway for optimizing drug candidates based on structural changes .

Mechanism of Action

The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other piperidinemethanol derivatives, differing primarily in the substituents attached to the piperidine nitrogen. Below is a detailed comparison with key analogs:

Table 1: Physicochemical Properties of Selected Piperidinemethanol Derivatives

*Estimated values based on structural analysis.

Key Comparisons

The LogP (~0.5) suggests moderate hydrophilicity. Thiazole Derivative: The thiazole ring increases molecular weight (226.34 vs. 185.26) and PSA (64.60 vs. ~38) due to sulfur and nitrogen atoms. Its higher LogP (1.85) indicates greater lipophilicity, which may improve membrane permeability but reduce solubility .

Synthetic Routes

- The THF compound’s synthesis likely involves deprotection steps with sodium methoxide (as in ), whereas the thiazole analog may require click chemistry or alkylation due to its heterocyclic substituent. Patent-derived piperidin-4-ol analogs (e.g., ) employ triethylamine in anhydrous THF for coupling reactions .

Potential Applications THF Derivative: Oxygen-rich structure may favor interactions with polar biological targets (e.g., enzymes or receptors requiring hydrogen bonding). Thiazole Derivative: The sulfur-containing thiazole is common in antimicrobial and anticancer agents due to its electron-rich aromatic system .

Notes

- Data Limitations: Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence. Comparisons rely on structural analogs and estimated properties.

- Source Reliability : Thiazole derivative data is sourced from a chemical supplier (凯茵化工) and requires experimental validation .

- Contradictions: No direct contradictions exist in the evidence, but synthesis methods vary significantly between analogs, highlighting the need for tailored optimization.

Biological Activity

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol, a compound featuring a piperidine ring connected to a tetrahydrofuran moiety, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Piperidine Ring : Known for its role in various pharmacological agents.

- Tetrahydrofuran Moiety : Contributes to the compound's solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. The piperidine structure suggests potential interactions with:

- Neurotransmitter Receptors : Such as serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzymatic Targets : The compound has shown interactions with lactate dehydrogenase, influencing metabolic pathways related to energy production.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to reduce oxidative stress in cellular models.

- Neuroprotective Effects : Preliminary studies suggest it may protect neurons from damage due to excitotoxicity.

- Antimicrobial Activity : Some studies indicate potential efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Neuroprotective | Protects neuronal cells from excitotoxic damage | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of the compound, researchers observed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to glutamate toxicity. The mechanism was linked to the modulation of calcium influx and reduction of reactive oxygen species (ROS) levels.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of the compound, demonstrating its ability to scavenge free radicals effectively. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater protective effects against oxidative damage.

Pharmacokinetics and Safety Profile

Currently, detailed pharmacokinetic data for this compound is limited. However, preliminary assessments suggest that it has favorable solubility characteristics due to the presence of the tetrahydrofuran ring. Safety evaluations are ongoing, but initial findings indicate a low toxicity profile in animal models.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol, and what reaction conditions require optimization?

- Methodology :

- Nucleophilic substitution : React piperidin-3-ylmethanol derivatives with (tetrahydrofuran-2-yl)methyl halides under inert conditions (e.g., dry THF, NaH as a base) .

- Reductive amination : Use lithium aluminum hydride (LAH) in anhydrous THF at low temperatures (-10°C to 0°C) to reduce intermediates, followed by quenching with aqueous NaOH .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Critical conditions :

- Moisture-sensitive steps require strict anhydrous conditions.

- Monitor reaction progress via TLC or LC-MS to avoid over-reduction or side reactions.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Analytical workflow :

- NMR : Compare H and C NMR spectra with NIST reference data for tetrahydrofuran and piperidine derivatives . Key signals include the piperidine methylene (δ 2.5–3.5 ppm) and tetrahydrofuran oxygenated carbons (δ 70–80 ppm in C NMR).

- FT-IR : Identify hydroxyl (O-H stretch ~3300 cm) and ether (C-O-C ~1100 cm) functional groups .

- High-resolution mass spectrometry (HRMS) : Match molecular ion peaks to the calculated exact mass (e.g., CHNO requires m/z 211.1572) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Handling :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. THF (a solvent in synthesis) is a Class 2 flammable liquid; avoid open flames .

- Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Emergency measures :

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved during structural analysis?

- Troubleshooting :

- Variable temperature NMR : Assess dynamic rotational isomerism in the piperidine or tetrahydrofuran moieties by acquiring spectra at 25°C and -40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks (e.g., confirming methylene linkages between tetrahydrofuran and piperidine) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies improve atom economy in the synthesis of this compound?

- Metal-free approaches :

- Adapt cascade [3,3]-sigmatropic rearrangements (e.g., using thermally promoted reactions with ether substrates) to minimize byproducts .

- Catalytic methods :

- Explore enzymatic or organocatalytic routes for stereoselective formation of the piperidine-tetrahydrofuran junction .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., C-H functionalization)?

- Retrosynthetic analysis :

- Use AI-driven tools (e.g., Reaxys or Pistachio databases) to identify feasible reaction pathways for introducing substituents to the piperidine ring .

- DFT calculations :

- Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group may act as a hydrogen-bond donor in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.